cis-5-Dodecenoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Dodecene Acid: One common method involves the oxidation of dodecene acid to produce cis-5-Dodecenoic acid.
Organic Synthesis: Various organic synthesis reactions can be employed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Dodecenoic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into saturated fatty acids.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids and other substituted derivatives.
Scientific Research Applications
cis-5-Dodecenoic acid has a wide range of applications in scientific research:
Mechanism of Action
cis-5-Dodecenoic acid exerts its effects through various molecular targets and pathways:
Inhibition of Cyclooxygenase Enzymes: It has inhibitory activities against cyclooxygenase-I and cyclooxygenase-II, which are involved in inflammatory processes.
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell death.
Anti-Biofilm Activity: It prevents the formation of biofilms by inhibiting the adhesion of bacteria to surfaces.
Comparison with Similar Compounds
cis-2-Dodecenoic acid: This compound also has a twelve-carbon chain with a cis double bond but at the second carbon position.
cis-4-Decenoic acid: Another similar compound with a ten-carbon chain and a cis double bond at the fourth carbon position.
cis-11-Methyl-2-dodecenoic acid: This compound has a twelve-carbon chain with a methyl group and a cis double bond at the second carbon position.
Uniqueness: cis-5-Dodecenoic acid is unique due to its specific position of the double bond, which imparts distinct chemical and biological properties. Its inhibitory activities against cyclooxygenase enzymes and its anti-biofilm properties make it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
dodec-5-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14) |
InChI Key |
IJBFSOLHRKELLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(=O)O |
Synonyms |
5-dodecenoic acid 5-dodecenoic acid, (E)-isome |
Origin of Product |
United States |
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